Petunidin 3,5-diglucoside
Description
Structure
3D Structure of Parent
Properties
CAS No. |
25846-73-5 |
|---|---|
Molecular Formula |
C28H33ClO17 |
Molecular Weight |
677.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O17.ClH/c1-40-15-3-9(2-12(32)19(15)33)26-16(43-28-25(39)23(37)21(35)18(8-30)45-28)6-11-13(41-26)4-10(31)5-14(11)42-27-24(38)22(36)20(34)17(7-29)44-27;/h2-6,17-18,20-25,27-30,34-39H,7-8H2,1H3,(H2-,31,32,33);1H/t17-,18-,20-,21-,22+,23+,24-,25-,27-,28-;/m1./s1 |
InChI Key |
YRSDVHGZBOKELJ-DHXGRXBNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Petunidin 3,5 Diglucoside
General Flavonoid and Anthocyanin Biosynthesis Pathway
The journey to Petunidin (B3231668) 3,5-diglucoside begins with the well-established flavonoid biosynthesis pathway, an extension of the broader phenylpropanoid pathway. frontiersin.org This pathway is orchestrated by a series of enzymes encoded by structural genes, which can be broadly categorized into early and late biosynthetic genes. frontiersin.org
Early Biosynthetic Genes and Enzymes
The initial steps in flavonoid synthesis involve the creation of a flavanone (B1672756) backbone, a critical precursor for all flavonoid classes, including anthocyanins. This process is catalyzed by a set of enzymes known as the early biosynthetic enzymes. nih.gov Evidence suggests that these enzymes may form multi-enzyme complexes to facilitate the efficient channeling of substrates. nih.govfrontiersin.org
Chalcone (B49325) Synthase (CHS): This enzyme marks the first committed step of the flavonoid pathway. nih.gov CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. frontiersin.org
Chalcone Isomerase (CHI): Following its synthesis, naringenin chalcone is rapidly isomerized by CHI to form the flavanone, naringenin. frontiersin.orgnih.gov This cyclization reaction is crucial as naringenin serves as a key entry point for various branches of the flavonoid pathway. frontiersin.org
Flavanone 3-Hydroxylase (F3H): Naringenin is then hydroxylated at the 3-position of the C-ring by F3H, a 2-oxoglutarate-dependent dioxygenase, to produce dihydrokaempferol (B1209521) (DHK). frontiersin.orgoup.com F3H is a pivotal enzyme, as it directs the metabolic flow towards the synthesis of 3-hydroxylated flavonoids, such as flavonols and anthocyanidins. nih.gov
Table 1: Key Early Enzymes in Flavonoid Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product |
|---|---|---|---|
| Chalcone Synthase | CHS | 4-coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin |
| Flavanone 3-Hydroxylase | F3H | Naringenin | Dihydrokaempferol (DHK) |
Branching Pathways to Anthocyanidins
From dihydrokaempferol, the pathway branches out, leading to the synthesis of different classes of flavonoids. The specific structure of the resulting anthocyanidin is determined by the hydroxylation pattern of the B-ring of the dihydroflavonol precursor. researchgate.net
Flavonoid 3'-hydroxylase (F3'H) is a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3'-position of the B-ring. oup.comresearchgate.net It can convert dihydrokaempferol (with one hydroxyl group on the B-ring) into dihydroquercetin (DHQ), which has two hydroxyl groups on the B-ring. frontiersin.org DHQ is the precursor for cyanidin-based anthocyanins. oup.com
For the synthesis of petunidin, the action of Flavonoid 3',5'-hydroxylase (F3'5'H) is essential. mdpi.com This enzyme, also a cytochrome P450, catalyzes the hydroxylation of the B-ring at both the 3' and 5' positions. mdpi.comnih.gov F3'5'H converts dihydrokaempferol into dihydromyricetin (B1665482) (DHM), which possesses three hydroxyl groups on its B-ring. frontiersin.orgfrontiersin.org DHM is the direct precursor for delphinidin (B77816) and its methylated derivatives, including petunidin. frontiersin.orgoup.com The presence and activity of F3'5'H are therefore a key determinant for the production of blue and purple pigments. mdpi.comnih.gov
The dihydroflavonols (DHK, DHQ, and DHM) are then acted upon by two key enzymes in the late stages of the pathway to form the unstable anthocyanidin core. nih.govfrontiersin.org
Dihydroflavonol 4-Reductase (DFR): This enzyme catalyzes the stereospecific reduction of the 4-keto group of dihydroflavonols to produce colorless leucoanthocyanidins. frontiersin.orgresearchgate.netmdpi.com For the synthesis of petunidin precursors, DFR reduces dihydromyricetin to leucodelphinidin. nih.gov The substrate specificity of DFR can significantly influence the type of anthocyanin produced in a plant. frontiersin.orgoup.com
Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDOX), ANS is a 2-oxoglutarate-dependent dioxygenase that catalyzes the oxidation of leucoanthocyanidins to form the corresponding colored anthocyanidins. nih.govmdpi.com In this case, leucodelphinidin is converted into delphinidin. researchgate.net
Table 2: Enzymes of the Anthocyanidin Branching Pathways
| Enzyme | Abbreviation | Substrate | Product | Relevance to Petunidin |
|---|---|---|---|---|
| Flavonoid 3'-Hydroxylase | F3'H | Dihydrokaempferol | Dihydroquercetin | Indirect (leads to cyanidin) |
| Flavonoid 3',5'-Hydroxylase | F3'5'H | Dihydrokaempferol | Dihydromyricetin | Essential (creates the 3',4',5' B-ring hydroxylation pattern) |
| Dihydroflavonol 4-Reductase | DFR | Dihydromyricetin | Leucodelphinidin | Essential (reduces the precursor) |
| Anthocyanidin Synthase | ANS / LDOX | Leucodelphinidin | Delphinidin | Essential (forms the direct anthocyanidin precursor to petunidin) |
Glycosylation and Methylation Events in Petunidin 3,5-Diglucoside Formation
Anthocyanidins are inherently unstable molecules. nih.gov To achieve stability and solubility, they undergo a series of modifications, primarily glycosylation and methylation, which are crucial for their function and color. researchgate.netnih.gov
The formation of this compound from the delphinidin core involves sequential enzymatic reactions. First, delphinidin is glycosylated, and then one of its hydroxyl groups is methylated.
Glycosylation: This process is catalyzed by glycosyltransferases (GTs), which attach sugar moieties, typically glucose, to the anthocyanidin structure. wikipedia.org
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT): This enzyme catalyzes the initial and most critical glycosylation step, transferring a glucose molecule from UDP-glucose to the 3-hydroxyl group of the C-ring of the anthocyanidin. nih.govnih.gov This reaction converts the unstable delphinidin into the more stable delphinidin 3-O-glucoside. uniprot.org
Anthocyanidin 5-O-glucosyltransferase (5GT): To form a diglucoside, a second glycosylation event occurs. The 5GT enzyme specifically transfers a glucose molecule to the 5-hydroxyl group on the A-ring of the anthocyanin 3-glucoside. nih.govmdpi.com This converts delphinidin 3-O-glucoside into delphinidin 3,5-O-diglucoside.
Methylation: The final step in the biosynthesis of this compound is methylation.
Anthocyanin O-methyltransferase (AOMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the B-ring of the anthocyanin. mdpi.comnih.gov To form petunidin, the AOMT acts on delphinidin 3,5-O-diglucoside, methylating the 3'-hydroxyl group on the B-ring. nih.gov This methylation event alters the color of the pigment, shifting it towards a more reddish-purple hue. researchgate.net
Table 3: Final Modification Steps in this compound Biosynthesis
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| Initial Glycosylation | UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) | Delphinidin | Delphinidin 3-O-glucoside |
| Second Glycosylation | Anthocyanidin 5-O-glucosyltransferase (5GT) | Delphinidin 3-O-glucoside | Delphinidin 3,5-O-diglucoside |
| Methylation | Anthocyanin O-methyltransferase (AOMT) | Delphinidin 3,5-O-diglucoside | This compound |
UDP-Glucose:Anthocyanidin 3-O-Glucosyltransferase (3GT) Activity
The initial glycosylation step in the biosynthesis of most anthocyanins, including this compound, is catalyzed by the enzyme UDP-Glucose:Anthocyanidin 3-O-Glucosyltransferase (3GT). ashs.orgwikipedia.org This enzyme transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the anthocyanidin aglycone. ashs.orgwikipedia.org In the case of this compound, the substrate for this reaction is the petunidin aglycone.
Research on 3GT from various plant species has demonstrated its activity on a range of anthocyanidins. For instance, a 3GT isolated from Freesia hybrida was shown to effectively glucosylate petunidin, among other anthocyanidins. mdpi.com The substrate specificity of these enzymes can vary between plant species, influencing the profile of anthocyanins that accumulate.
Table 1: Relative Activity of Anthocyanidin 3-O-Glucosyltransferase (3GT) with Various Anthocyanidin Substrates
| Anthocyanidin Substrate | Relative Activity (%) in Freesia hybrida Fh3GT1 |
| Delphinidin | 100 |
| Cyanidin (B77932) | 75 |
| Pelargonidin | 60 |
| Petunidin | 60 |
| Peonidin | 45 |
| Malvidin (B83408) | 30 |
Data compiled from studies on the substrate specificity of 3-O-glucosyltransferases. mdpi.com
UDP-Glucose:Anthocyanin 5-O-Glucosyltransferase (5GT) Activity
Following the initial glucosylation at the 3-position to form petunidin 3-O-glucoside, a second glycosylation step occurs at the 5-hydroxyl group. This reaction is catalyzed by the enzyme UDP-Glucose:Anthocyanin 5-O-Glucosyltransferase (5GT). wikipedia.org This enzyme specifically acts on anthocyanin 3-O-glucosides, transferring a glucose molecule from UDP-glucose to the 5-position of the A-ring of the anthocyanin structure. wikipedia.org The product of this reaction is the diglucosylated anthocyanin, this compound.
The presence and activity of 5GT are crucial for the production of 3,5-diglucoside anthocyanins. In some plant species, such as European grape varieties (Vitis vinifera), a natural mutation in the 5GT gene renders the enzyme inactive, leading to the accumulation of only 3-O-monoglucosides. wikipedia.org
Anthocyanin Methyltransferases (e.g., for Petunidin formation from Delphinidin)
The petunidin aglycone itself is derived from another anthocyanidin, delphinidin, through a methylation reaction. This conversion is carried out by enzymes known as anthocyanin methyltransferases (AOMTs). These enzymes utilize S-adenosyl-L-methionine as a methyl group donor to methylate the hydroxyl group at the 3'-position of the B-ring of delphinidin, resulting in the formation of petunidin.
The activity of these methyltransferases is a key determining factor in the type of anthocyanins a plant can produce. The expression of specific AOMTs leads to the accumulation of methylated anthocyanins like petunidin, peonidin, and malvidin.
Genetic and Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly controlled at the genetic level. The expression of the genes encoding the biosynthetic enzymes (3GT, 5GT, and AOMTs) is regulated by a complex network of transcription factors, which in turn respond to developmental and environmental cues.
Gene Expression Analysis in Plant Tissues
The genes responsible for the biosynthesis of this compound are typically expressed in tissues where this pigment accumulates, such as flower petals and fruit skins. For example, in grape berries (Vitis vinifera), the expression of genes encoding F3'5'H (an enzyme leading to the delphinidin precursor), AOMT, 3GT, and 5GT is upregulated during ripening, coinciding with the accumulation of petunidin derivatives in the berry skin. nih.gov Similarly, in petunia flowers (Petunia hybrida), the expression of these genes is high in pigmented floral tissues. dpi.qld.gov.auresearchgate.net
Table 2: Expression Profile of Key Genes in this compound Biosynthesis in Different Plant Tissues
| Gene | Plant Species | Tissue with High Expression |
| Anthocyanidin 3-O-Glucosyltransferase (3GT) | Vitis vinifera | Berry Skin (during ripening) |
| Petunia hybrida | Flower Petals | |
| Anthocyanin 5-O-Glucosyltransferase (5GT) | Vitis amurensis | Berry Skin (during ripening) |
| Petunia hybrida | Flower Petals | |
| Anthocyanin Methyltransferase (AOMT) | Vitis vinifera | Berry Skin (during ripening) |
| Petunia hybrida | Flower Petals |
This table summarizes findings from various gene expression studies. nih.govresearchgate.net
Transcription Factor Involvement (e.g., MYB, bHLH, WD40)
The spatial and temporal expression of the anthocyanin biosynthetic genes is primarily controlled by a conserved transcriptional regulatory complex known as the MBW complex. mdpi.comnih.govnih.gov This complex consists of three types of transcription factors: R2R3-MYB proteins, basic helix-loop-helix (bHLH) proteins, and WD40-repeat proteins. mdpi.comnih.govnih.gov
The R2R3-MYB component of the complex often provides the specificity for activating the promoters of the late biosynthetic genes in the anthocyanin pathway, including DFR, ANS, 3GT, and 5GT. nih.gov In Petunia hybrida, the MYB transcription factor AN2 is a key regulator of anthocyanin biosynthesis. researchgate.net In grapevine, several MYB transcription factors, such as VvMYBA1 and VvMYBA2, have been shown to control the expression of genes leading to the production of various anthocyanins, including those derived from petunidin. unito.it
The bHLH and WD40 proteins are thought to act as co-activators, forming a stable complex with the MYB protein to efficiently activate gene expression. mdpi.comnih.gov The interplay and differential expression of these various transcription factors ultimately determine the specific types and amounts of anthocyanins, such as this compound, that are produced in different plant tissues and at different developmental stages.
Advanced Research in Plant Based Production and Modification
Metabolic Engineering for Enhanced Production
Metabolic engineering strategies aim to optimize the metabolic pathways within an organism to increase the production of a desired compound. For Petunidin (B3231668) 3,5-diglucoside, this involves manipulating key enzymatic and regulatory steps to channel metabolic flux towards its synthesis.
Overexpression of Biosynthetic Genes
A primary strategy to boost the production of Petunidin 3,5-diglucoside is the overexpression of key structural and regulatory genes in the anthocyanin pathway. The synthesis of petunidin begins with the hydroxylation of dihydrokaempferol (B1209521) or dihydroquercetin by Flavonoid 3',5'-hydroxylase (F3'5'H), a critical enzyme that directs the pathway towards delphinidin-based anthocyanins. researchgate.net Petunidin is then formed through the methylation of delphinidin (B77816).
Research has shown that F3'5'H is a principal target for enhancing this pathway. In Petunia hybrida, the overexpression of F3'5'H-encoding genes was positively correlated with increased levels of this compound. nih.gov Similarly, enhancing F3'5'H expression in other petunia studies led to a visible deepening of flower color due to increased anthocyanin production. researchgate.netunito.it
Regulatory genes, particularly MYB transcription factors, are also powerful tools. Overexpression of the grapevine VvMYBA1 transcription factor in a petunia mutant successfully induced the accumulation of petunidin and malvidin (B83408) derivatives. acs.org A meta-analysis of MYB overexpression studies confirmed that these transcription factors significantly upregulate late biosynthetic genes, including F3'5'H, Dihydroflavonol 4-reductase (DFR), and Anthocyanidin synthase (ANS), which are all crucial for producing the precursors to this compound. mdpi.com
| Gene Target | Gene Type | Organism Engineered | Observed Effect on Petunidin Pathway |
| Flavonoid 3',5'-hydroxylase (F3'5'H) | Structural | Petunia hybrida | Increased production of petunidin-based anthocyanins, including this compound. nih.govunito.it |
| VvMYBA1 | Regulatory (MYB) | Petunia hybrida | Induced accumulation of petunidin and malvidin derivatives. acs.org |
| Dihydroflavonol 4-reductase (DFR) | Structural | Petunia hybrida | Expression levels positively correlated with this compound content. nih.gov |
Enzyme Engineering for Substrate Specificity
Beyond merely increasing gene expression, modifying the enzymes themselves offers a more refined approach to controlling metabolic pathways. Enzyme engineering aims to alter catalytic properties, such as substrate specificity, to favor the production of a specific compound. Key enzymes in the anthocyanin pathway, including Dihydroflavonol 4-reductase (DFR) and Anthocyanin O-methyltransferase (AOMT), have been identified as prime candidates for such modifications.
DFR is a critical enzyme that sits (B43327) at a branch point leading to different anthocyanin precursors. frontiersin.org The native DFR in petunia, for instance, efficiently reduces dihydromyricetin (B1665482) (the precursor to delphinidin and petunidin) but is inefficient with dihydrokaempferol (the precursor to pelargonidin). researchgate.netresearchgate.net Research has demonstrated that by altering just a few amino acids in the active site of the petunia DFR, its substrate preference can be dramatically shifted. researchgate.netnih.gov This work, while aimed at producing orange pelargonidin-based colors, fundamentally proves that the substrate specificity of DFR can be precisely engineered to control the flow of metabolites down a desired branch of the pathway.
Anthocyanin O-methyltransferases (AOMTs) are directly responsible for converting delphinidin derivatives into petunidin derivatives through methylation. nih.gov The specificity and efficiency of these enzymes are therefore crucial. Studies on Paeonia have shown that a single amino acid substitution in an AOMT was responsible for a 60-fold difference in methylation activity, highlighting the profound impact that minor protein modifications can have on the final anthocyanin profile. nih.gov The natural evolution of AOMTs from other methyltransferases involved only small changes to the active site, suggesting that these enzymes are highly amenable to protein engineering to fine-tune the production of methylated anthocyanins like petunidin. unito.it
Genetic Engineering for Novel Phenotypes
Genetic engineering allows for the introduction of new traits or the modification of existing ones, with flower and fruit coloration being a prominent target. By manipulating the anthocyanin pathway, it is possible to create novel color phenotypes and specifically tailor the profile of accumulated anthocyanins.
Modification of Flower and Fruit Coloration
The accumulation of delphinidin-based anthocyanins, including this compound, is responsible for purple, violet, and blue hues. researchgate.net Many commercially important flowers, such as roses and carnations, naturally lack the F3'5'H enzyme and thus cannot produce these colors. researchgate.netnih.gov Genetic engineering has overcome this limitation. The introduction and expression of the F3'5'H gene in species that lack it has been a cornerstone of flower color modification. unito.itresearchgate.net For example, expressing a petunia F3'5'H gene in carnation led to the efficient production of delphinidin-based anthocyanins and a subsequent change in petal color. researchgate.net
| Engineering Approach | Target Plant | Original Color/Anthocyanin | Resulting Color/Anthocyanin |
| Introduction of Petunia F3'5'H | Carnation | Cyanidin-based (e.g., Pink, Red) | Delphinidin-based (e.g., Violet, Purple) researchgate.net |
| Overexpression of Phalaenopsis F3'5'H | Petunia hybrida | Pink | Deeper Pink/Purple unito.it |
| Ion-beam Mutagenesis | Cyclamen spp. | Purple (Malvidin 3,5-diglucoside) | Red-Purple (Delphinidin 3,5-diglucoside) mdpi.com |
Engineering for Specific Anthocyanin Accumulation Profiles
Beyond creating a single new color, metabolic engineering can be used to alter the entire portfolio of anthocyanins within a plant tissue. This allows for the creation of unique hues and can be used to enhance the accumulation of specific compounds like this compound.
The previously mentioned cyclamen mutant is a clear example of shifting an accumulation profile. The parent plant primarily accumulated a doubly methylated anthocyanin (malvidin 3,5-diglucoside), while the mutant accumulated its unmethylated precursor (delphinidin 3,5-diglucoside) due to a loss-of-function mutation in a methyltransferase enzyme. mdpi.com This demonstrates how targeted inactivation of a downstream gene can lead to the specific accumulation of an intermediate compound.
Conversely, enhancing the activity of specific pathway branches can also alter the profile. In a study using an anthocyanin-deficient petunia mutant, the introduction of a grapevine MYB transcription factor (VvMYBA1) did not just restore color but specifically drove the accumulation of methylated anthocyanins. The transgenic lines showed a significant increase in petunidin and malvidin derivatives compared to other anthocyanins, illustrating how regulatory genes can be used to tailor the final anthocyanin composition. acs.org
Transcriptomic and Metabolomic Approaches in Engineering Studies
Modern metabolic engineering efforts are heavily reliant on "omics" technologies, particularly transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites). These approaches provide a system-wide view of how genetic modifications affect gene expression and metabolite accumulation, allowing for a more rational and targeted engineering strategy.
By comparing the transcriptomes of plants with different color phenotypes, researchers can identify which genes are upregulated or downregulated in correlation with the accumulation of specific compounds. For instance, transcriptomic analysis of bilberry fruit development showed a clear correlation between the expression of flavonoid pathway genes and the accumulation of anthocyanins during ripening.
The integration of transcriptomics and metabolomics is particularly powerful. In a study on Petunia hybrida, researchers combined metabolite profiling with gene expression analysis. nih.gov They were able to establish a direct positive correlation between the expression levels of two F3'5'H-encoding genes and the accumulation of both petunidin 3-O-glucoside and this compound. nih.gov This combined approach moves beyond simple observation to provide strong evidence for the specific functions of genes involved in the synthesis of this compound, thereby identifying them as prime targets for future engineering. This methodology allows for the discovery of novel regulatory mechanisms and provides a comprehensive blueprint of the metabolic network, guiding more precise and effective genetic modifications.
| Technique | Application in this compound Research | Key Findings |
| Transcriptomics | Analysis of gene expression in Petunia hybrida petals with varying color. nih.gov | Identified differentially expressed genes (DEGs) in the anthocyanin pathway. |
| Metabolomics | Quantification of anthocyanin compounds, including this compound, in petals. nih.gov | Determined the specific anthocyanin profiles associated with different phenotypes. |
| Integrated Analysis | Correlation of specific DEG expression levels with the abundance of specific metabolites. nih.gov | Established a positive correlation between F3'5'H gene expression and the accumulation of this compound. nih.gov |
Analytical Methodologies for Petunidin 3,5 Diglucoside
Extraction and Purification Techniques
The isolation of Petunidin (B3231668) 3,5-diglucoside from its natural matrix is a critical first step that dictates the quality and yield of the final analysis. The choice of method depends on the source material, the scale of extraction, and the intended application.
Conventional solvent extraction, often referred to as solid-liquid extraction, remains a widely used method for obtaining anthocyanins, including Petunidin 3,5-diglucoside. This technique relies on the principle of dissolving the target compounds from a solid matrix into a liquid solvent. Typically, polar organic solvents such as methanol (B129727) or ethanol (B145695) are used, often acidified with a small amount of acid (e.g., hydrochloric or formic acid) to maintain the stability of the anthocyanins in their colored flavylium (B80283) cation form. nih.gov The acidification of the solvent is crucial as it enhances the extraction efficiency and preserves the integrity of the anthocyanin structure. nih.gov The process involves macerating or soaking the plant material in the solvent, followed by separation of the liquid extract from the solid residue through filtration or centrifugation. nih.gov While effective, conventional methods can be time-consuming and may require large volumes of organic solvents. researcher.life
To overcome the limitations of conventional methods, several advanced extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten extraction times.
Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. nih.gov The collapse of these cavitation bubbles near the cell walls of the plant material generates high localized pressure and temperature, causing cell wall disruption and enhancing the release of intracellular components like this compound into the solvent. nih.govsemanticscholar.org UAE has been shown to significantly decrease the extraction time and the volume of solvent needed compared to conventional techniques. nih.govnih.gov
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, CO₂ can be brought to a supercritical state where it exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. While highly effective for non-polar compounds, the polarity of CO₂ is low, making it less efficient for extracting highly polar anthocyanins on its own. Therefore, a polar co-solvent, such as ethanol or methanol, is typically added to the supercritical CO₂ to increase its solvating power for compounds like this compound. nih.gov
Deep Eutectic Solvent (DES) Extraction: DESs are emerging as green and sustainable alternatives to conventional organic solvents. nih.gov They are mixtures of a hydrogen bond acceptor (HBA), like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as organic acids (malic acid, citric acid), sugars, or glycerol (B35011). nih.govresearchgate.net These solvents are often biodegradable, have low vapor pressure, and can be tailored to efficiently dissolve specific classes of compounds. nih.govmdpi.com The combination of DES with ultrasound assistance (UAE-DES) has proven to be a highly efficient and environmentally friendly method for extracting flavonoids and anthocyanins. semanticscholar.orgresearchgate.netmdpi.com Studies have shown that a choline chloride-based DES with malic acid can be more effective than conventional solvents for extracting wine lees anthocyanins. researchgate.net
Table 1: Comparison of Advanced Extraction Method Parameters This table provides illustrative parameters from studies on anthocyanin extraction, where this compound is a potential component.
| Method | Plant Source/Matrix | Key Parameters | Outcome/Yield |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Tartary Buckwheat Bran | Solvent: Choline Chloride–Ethylene Glycol (DES); Time: 268 s; Temperature: 76°C; Liquid-Solid Ratio: 43 mL/g | High total flavonoid yield of 40.29 mg/g. mdpi.com |
| Deep Eutectic Solvent-Ultrasound Assisted Extraction (DES-UAE) | Wine Lees | Solvent: Choline Chloride-Malic Acid with 35.4% water; Time: 30.6 min; Ultrasound Power: 341.5 W | More effective extraction of anthocyanins compared to conventional solvents. researchgate.net |
| Deep Eutectic Solvent-Ultrasound Assisted Extraction (DES-UAE) | Ilex kudingcha (Kudingcha) | Solvent: L-proline and glycerol with 46.4% water; Time: 50 min; Temperature: 55°C; Liquid-Solid Ratio: 25:1 mL/g | Achieved higher phenolic contents and antioxidant activity than other methods. mdpi.com |
Following initial extraction, the crude extract contains a complex mixture of compounds. Purification is necessary to isolate this compound.
Solid-Phase Extraction (SPE) using C18 Cartridges: SPE is a common technique for sample cleanup and concentration. C18 cartridges contain a solid sorbent with octadecylsilane (B103800) bonded to silica, which is a non-polar stationary phase. In a typical procedure, the aqueous extract is loaded onto the cartridge. Polar impurities like sugars and organic acids are washed away with water or a weak solvent, while the more hydrophobic anthocyanins, including this compound, are retained. The desired compounds are then eluted with a stronger organic solvent, such as acidified methanol. nih.gov This method is effective for removing interferences before chromatographic analysis.
Semi-Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, semi-preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample volumes. sigmaaldrich.com The crude or partially purified extract is injected into the system, and fractions are collected as they elute from the column. The fraction corresponding to the retention time of this compound is collected, and the solvent is subsequently removed, yielding the purified compound.
Spectroscopic and Chromatographic Characterization
Once extracted and purified, this compound is characterized and quantified using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, identification, and quantification of anthocyanins. researchgate.net A Diode-Array Detector (DAD) is commonly coupled with HPLC (HPLC-DAD) for this purpose.
The separation is typically achieved on a reversed-phase column (e.g., C18). pensoft.netnih.gov A gradient elution is employed, using a mobile phase consisting of two solvents: an acidified aqueous phase (Solvent A) and an organic phase like methanol or acetonitrile (B52724) (Solvent B). pensoft.netutm.my The gradient program gradually increases the proportion of the organic solvent, allowing for the separation of compounds based on their polarity. The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths simultaneously, which is particularly useful for anthocyanins as they have a characteristic strong absorbance in the visible region (around 520 nm) and the UV region (around 280 nm). pensoft.net this compound is identified by comparing its retention time and UV-Vis spectrum with that of a known standard.
Table 2: Typical HPLC-DAD Parameters for Anthocyanin Analysis This table summarizes common conditions used for the analysis of anthocyanins, including this compound.
| Parameter | Description |
|---|---|
| Column Type | Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm) pensoft.netutm.my |
| Mobile Phase | A: Acidified water (e.g., with formic, trifluoroacetic, or trichloroacetic acid) pensoft.netnih.govB: Acetonitrile or Methanol pensoft.netnih.gov | | Elution Mode | Gradient elution (increasing percentage of Solvent B over time) pensoft.netutm.my | | Flow Rate | 0.8 - 1.0 mL/min pensoft.netutm.my | | Column Temperature | 30 - 40 °C | | Detection Wavelength | Diode-Array Detection (DAD) scanned from 200-600 nm, with specific monitoring around 520 nm for anthocyanins. pensoft.net |
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or UPLC-MS), is an indispensable tool for the structural confirmation of this compound. researchgate.netnih.gov It provides information about the molecular weight and fragmentation pattern of the molecule.
In LC-MS/MS, the compound eluting from the LC column is ionized, typically using electrospray ionization (ESI), and the resulting molecular ion (e.g., [M]⁺ or [M+H]⁺) is selected. nih.govppd.com This parent ion is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. mdpi.com For this compound, the fragmentation pattern is highly characteristic. The initial fragmentation often involves the loss of the two glucose units (each with a mass of 162 Da). A primary fragmentation would show the loss of one glucose moiety, and a subsequent fragmentation (MS³) would show the loss of the second glucose unit, ultimately yielding the aglycone, Petunidin (m/z 317). nih.gov This specific fragmentation pathway provides definitive structural confirmation.
Table 3: Mass Spectrometry Fragmentation Data for this compound
| Ion Mode | Parent Ion [M]⁺ (m/z) | Major Fragment Ions (m/z) | Interpretation |
|---|---|---|---|
| Positive ESI | 641 | 479 | Loss of one glucose unit (162 Da) from the parent ion [M]⁺. nih.gov |
| Positive ESI | 641 | 317 | Loss of two glucose units (324 Da) from the parent ion, yielding the Petunidin aglycone. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For anthocyanins, ¹H-NMR and ¹³C-NMR are the primary one-dimensional experiments performed. mdpi.com In the ¹H-NMR spectrum of an anthocyanin, a key diagnostic signal is the characteristic downfield singlet for the H-4 proton of the flavylium cation, typically appearing between δ 8.6 and 9.1 ppm. researchgate.net The signals for the protons on the A and B rings provide information about the substitution pattern of the petunidin aglycone. The presence of a methoxy (B1213986) group (-OCH₃) on the B-ring, characteristic of petunidin, gives a distinct singlet around δ 3.9-4.0 ppm.
Two-dimensional NMR experiments are crucial for assigning all the signals correctly and confirming the structure. researchgate.net Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to identify adjacent protons within the aglycone and the sugar rings. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds away). The HMBC spectrum is particularly vital for determining the glycosylation sites, as it shows a correlation between the anomeric proton of a sugar and the carbon of the aglycone to which it is attached. ukm.my For this compound, HMBC would be used to confirm the attachment of the two glucose units at the C-3 and C-5 positions.
Furthermore, the coupling constants of the anomeric protons (H-1" and H-1'") of the glucose units are diagnostic for their configuration; a large coupling constant (typically J ≈ 7-8 Hz) confirms the β-configuration, which is common for natural anthocyanins. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations, further confirming the spatial arrangement of the molecule. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Petunidin-3-glucoside Moiety Data obtained in MeOD-TFA, which may cause slight variations in chemical shifts.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | 170.7 |
| 3 | - | 145.7 |
| 4 | 8.94 (s) | 136.0 |
| 5 | - | 159.8 |
| 6 | 6.70 (d) | 95.4 |
| 7 | - | 159.4 |
| 8 | 6.88 (d) | 103.6 |
| 1' | - | 118.2 |
| 2' | 7.91 (d) | 112.5 |
| 3' | - | 147.4 |
| 4' | - | 149.7 |
| 5' | - | 157.4 |
| 6' | 7.71 (d) | 115.4 |
| 5'-OCH₃ | 3.82 (s) | 57.3 |
| Glc-1'' | 5.46 (d) | 103.6 |
Quantitative Analysis and Profiling in Complex Matrices
The quantification and profiling of this compound in complex matrices such as fruits, berries, and derived food products are predominantly accomplished using chromatographic techniques coupled with various detectors. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is the most widely employed method for the separation, identification, and quantification of anthocyanins. mdpi.comusda.gov
For robust analysis, HPLC is commonly coupled with a Diode Array Detector (DAD) and a Mass Spectrometry (MS) detector, often in tandem (HPLC-DAD-MS). mdpi.compreprints.org DAD provides spectral information for each peak as it elutes, with anthocyanins showing a characteristic maximum absorption at around 520 nm. nih.gov This allows for preliminary identification and quantification against a known standard. The specific λmax can hint at the aglycone structure; tri-oxygenated anthocyanidins like petunidin typically show maxima around 544 nm. nih.gov
Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns (MS/MS). researchgate.net For this compound (C₂₈H₃₃O₁₇⁺), the expected molecular ion would be around m/z 641. The MS/MS fragmentation would typically show a loss of a glucose moiety (-162 amu) to yield the petunidin-3-glucoside fragment (m/z 479), followed by another loss of glucose to yield the petunidin aglycone (m/z 317). This fragmentation pattern is key to confirming its identity in a complex mixture. preprints.org
Quantitative analysis is typically performed using an external calibration curve generated from an isolated and purified standard of this compound. When a pure standard is unavailable, quantification can be expressed in terms of an equivalent of a more common anthocyanin, such as cyanidin-3-glucoside. researchgate.net More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) offer higher resolution, faster analysis times, and more accurate mass measurements for improved quantification and profiling. nih.govmdpi.com
This compound has been identified and quantified as a major anthocyanin in several food sources, particularly those with deep purple and blue hues.
Table 2: Reported Concentrations of this compound in Various Food Matrices
| Food Matrix | Concentration Reported | Analytical Method | Reference |
|---|---|---|---|
| Muscadine Grapes (Vitis rotundifolia) | Identified as a major anthocyanin | HPLC-ESI-MS | mdpi.com |
| Jamun Fruit (Eugenia jambolana) | Major anthocyanin constituent | HPTLC-Densitometry | researchgate.net |
| Hybrid Muscadine Berries | Detected and profiled | HPLC-qTOF-MS/MS | preprints.org |
| Blackberries, Blueberries | Commonly present | HPLC-DAD-MS | mdpi.com |
The stability of anthocyanins like this compound can be influenced by the food matrix, pH, temperature, and presence of other compounds. scispace.com Therefore, extraction and analysis protocols must be carefully optimized to prevent degradation and ensure accurate quantification. usda.gov The profiling of this compound is essential for understanding the nutritional composition of foods, for quality control in the food industry, and for research into the potential health benefits of anthocyanin-rich diets. nih.govresearchgate.net
Stability and Degradation Dynamics of Petunidin 3,5 Diglucoside
Factors Influencing Stability in Biological Systems and Extracts
The structural integrity of Petunidin (B3231668) 3,5-diglucoside is susceptible to several external and intrinsic variables that can significantly alter its stability and appearance.
The pH of the surrounding medium and the ambient temperature are two of the most influential factors affecting the stability of Petunidin 3,5-diglucoside. Research has shown that anthocyanidin 3,5-diglucosides, including the petunidin variant, exhibit their greatest stability in mildly acidic conditions, specifically around pH 5.0. ajevonline.org As the pH deviates from this optimum, the molecule becomes more susceptible to structural transformations.
Temperature also plays a crucial role; elevated temperatures accelerate the degradation of the compound. ajevonline.org The thermal degradation of anthocyanins, including this compound, generally follows first-order reaction kinetics. nih.gov This means the rate of degradation is directly proportional to the concentration of the anthocyanin. Consequently, higher temperatures lead to increased degradation rate constants and shorter half-life values for the pigment. nih.gov
General Influence of pH and Temperature on this compound Stability
| Factor | Condition | Effect on Stability |
|---|---|---|
| pH | Highly Acidic (e.g., pH < 3) | Relatively stable, exists predominantly as the colored flavylium (B80283) cation. |
| Mildly Acidic (Optimal at pH 5.0) | Most stable. ajevonline.org | |
| Neutral to Alkaline (pH > 6) | Decreased stability, prone to conversion to colorless forms. ajevonline.org | |
| Temperature | Low Temperature | Promotes stability and color retention. |
| High Temperature | Accelerates degradation, leading to color loss. ajevonline.org |
The sugar moieties (glycosylation) and any attached acyl groups (acylation) are fundamental to the stability of the anthocyanin structure. The presence of two glucose units, as in this compound, generally confers greater stability compared to monoglucoside counterparts. researchgate.net The sugar groups can sterically hinder the molecule from attack by water, which initiates degradation.
Acylation, the addition of an acyl group (such as p-coumaric acid) to the sugar moiety, dramatically enhances stability. Acylated anthocyanins exhibit superior resistance to degradation across a range of pH values and temperatures. mdpi.com This increased stability is often attributed to intramolecular copigmentation, where the acyl group folds over and protects the central flavylium core of the anthocyanin from hydration and subsequent degradation. mdpi.com A comparative study highlighted this protective effect, showing that after 12 days in solutions at pH 5 and 7, the non-acylated this compound was reduced by 85%, whereas an acylated petunidin derivative, Petunidin-3-O-rutinoside (trans-p-coumaroyl)-5-glucoside, was reduced by only 50%. mdpi.com
Comparative Degradation of Non-acylated vs. Acylated Petunidin Derivatives
| Compound | Acylation Status | Percent Reduction (after 12 days at pH 5 and 7) |
|---|---|---|
| This compound | Non-acylated | 85% mdpi.com |
| Petunidin-3-O-rutinoside (trans-p-coumaroyl)-5-glucoside | Acylated | 50% mdpi.com |
The pattern of methoxyl (-OCH₃) and hydroxyl (-OH) groups on the B-ring of the anthocyanidin core is a key structural determinant of stability. For 3,5-diglucosides, an increase in the number of methoxyl groups enhances stability. ajevonline.org Conversely, a greater number of hydroxyl groups tends to decrease the stability of the molecule. ajevonline.org This is because hydroxyl groups, particularly those in ortho-positions, can be more susceptible to oxidation. Petunidin, with one methoxyl and two hydroxyl groups on its B-ring, occupies an intermediate position in terms of stability relative to other common anthocyanidins based on this substitution pattern.
Comparative Stability with Related Anthocyanins and Acylated Derivatives
The stability of this compound is best understood when compared to other structurally similar anthocyanins. Within the family of anthocyanidin 3,5-diglucosides, a clear hierarchy of stability has been established. The order of stability is directly related to the substitution pattern on the B-ring.
A seminal 1970 study by Hrazdina and colleagues established the following stability ranking for five common anthocyanidin 3,5-diglucosides: Malvidin (B83408) > Peonidin > Petunidin > Cyanidin (B77932) > Delphinidin (B77816) ajevonline.org
This ranking directly correlates with the degree of methoxylation and hydroxylation. Malvidin, with two methoxyl groups, is the most stable. ajevonline.org Delphinidin, with three hydroxyl groups, is the least stable. ajevonline.org this compound is positioned in the middle of this stability spectrum.
As previously noted, acylated derivatives show markedly improved stability. The acylated Petunidin-3-trans-p-coumaroyl-rutinoside-5-glucoside demonstrates significantly less color loss, especially as pH increases from acidic to neutral and alkaline conditions, when compared to the non-acylated this compound. mdpi.com
Structure Activity Relationships in Biological Contexts
Impact of Glycosylation and Acylation on Molecular Activity
The biological activity of anthocyanins, including petunidin (B3231668) 3,5-diglucoside, is profoundly influenced by the number and position of sugar moieties (glycosylation) and the attachment of acyl groups. These structural modifications alter the molecule's stability, solubility, and reactivity.
Glycosylation and acylation have distinct and sometimes opposing effects on the antioxidant capacity of anthocyanins. The core antioxidant activity stems from the ability of the phenolic hydroxyl groups in the anthocyanin structure to donate hydrogen atoms or electrons to neutralize free radicals and reactive oxygen species (ROS). mdpi.comnih.gov
The process of glycosylation , or the attachment of sugar groups, generally tends to decrease the antioxidant activity of the parent anthocyanidin. nih.govmdpi.com This is because the bulky sugar moieties can sterically hinder the hydroxyl groups, making it more difficult for them to interact with and scavenge radicals. mdpi.com Research indicates that anthocyanidin aglycones (the structure without sugar groups) exhibit higher antioxidant activity than their glycoside forms. mdpi.comnih.gov Furthermore, the number of sugar groups is a factor; monoglycosides typically show stronger antioxidant activity than polyglycosides like diglucosides. mdpi.com Specifically, diglucosylation at the C3 and C5 positions has been reported to lower the antioxidant activity. nih.gov
Conversely, acylation —the esterification of sugar groups with organic acids—often enhances the antioxidant activity of anthocyanins. nih.gov When the acylating agent is a phenolic acid, such as p-coumaric, caffeic, or ferulic acid, the antioxidant capacity of the entire molecule can increase significantly. mdpi.comnih.gov This is because the acyl group itself contributes its own antioxidant potential to the molecule. mdpi.com
| Structural Modification | General Effect on Antioxidant Activity | Underlying Mechanism | Source |
|---|---|---|---|
| Glycosylation (Aglycone vs. Glycoside) | Decrease | Steric hindrance of hydroxyl groups by bulky sugar moieties. | mdpi.comnih.govmdpi.com |
| Increased Glycosylation (Mono- vs. Di-glycoside) | Decrease | Increased steric hindrance; 5-glycosylation particularly reduces activity. | mdpi.commdpi.comnih.gov |
| Acylation (with phenolic acids) | Increase | The acyl group itself possesses antioxidant activity, adding to the molecule's overall capacity. | nih.govmdpi.com |
Structural modifications like glycosylation and acylation are crucial in determining how anthocyanins interact with and potentially inhibit enzymes. Studies have demonstrated that these compounds can act as competitive inhibitors for various enzymes.
For instance, a study on the enzyme tyrosinase, which is involved in melanin (B1238610) biosynthesis, found that petunidin 3-O-glucoside acts as a competitive inhibitor. nih.govmdpi.com The inhibition constant (Ki) for petunidin 3-O-glucoside was determined to be 9.0 μM, indicating a strong interaction with the enzyme. nih.govmdpi.com In the same study, other anthocyanins were also tested, showing a clear structure-activity relationship. nih.govmdpi.com
Acylation has also been shown to be a critical factor for enzyme inhibition. Acylated anthocyanins have been observed to have more potent inhibitory effects on enzymes like α-glucosidase and α-amylase compared to their non-acylated counterparts. researchgate.net This enhanced activity may be due to the increased stability and altered molecular conformation conferred by the acyl group. researchgate.net
| Compound | Inhibition Type | IC₅₀ (μM) | Inhibition Constant (Kᵢ) (μM) | Source |
|---|---|---|---|---|
| Luteolinidin (aglycone) | Competitive | 3.7 ± 0.1 | 2.8 | nih.govmdpi.com |
| Petunidin 3-O-glucoside | Competitive | 10.3 ± 1.0 | 9.0 | nih.govmdpi.com |
| Delphinidin (B77816) 3-O-galactoside | Competitive | 41.3 ± 3.2 | 51.9 | nih.govmdpi.com |
Conformational Analysis and Molecular Modeling Studies
Computational chemistry provides powerful tools to explore the three-dimensional structure of molecules like petunidin 3,5-diglucoside and to predict how they will interact with biological targets such as proteins.
Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand (like an anthocyanin) within the active site of a target protein. nih.gov These methods calculate the binding energy of the complex, with lower energy values suggesting a more stable and favorable interaction.
These computational approaches have been used to investigate the antioxidant properties of the petunidin aglycone. researchgate.net Furthermore, molecular docking was instrumental in a study of tyrosinase inhibition, where simulations were used to visualize how petunidin 3-O-glucoside and other inhibitors fit into the enzyme's active site. nih.gov The docking analysis revealed that the inhibitors were stably anchored in the catalytic site, and the calculated binding energies (Autodock scores) correlated with the experimentally observed inhibitory activity. nih.gov For petunidin 3-O-glucoside, the calculated binding energy was -4.96 kcal/mol. nih.gov Such studies are valuable for understanding the structural basis of an inhibitor's function and for guiding the design of new, more potent molecules.
The specific interactions between a ligand and a protein are determined by the formation of bonds, such as hydrogen bonds, and other molecular forces. Molecular docking simulations can identify the key amino acid residues within a protein's binding site that interact with the ligand.
In the case of petunidin 3-O-glucoside's interaction with tyrosinase, the docking model showed that the molecule formed five hydrogen bonds with four different amino acid residues in the enzyme's active site: Asn260, Arg268, Gly281, and Ser282. nih.gov This network of hydrogen bonds helps to stabilize the ligand within the binding pocket, leading to competitive inhibition of the enzyme's function. nih.gov
Similar computational studies have been conducted on other anthocyanins and proteins. For example, the binding affinity of cyanidin (B77932) 3,5-diglucoside with the X-linked retinitis pigmentosa (RP2) protein was analyzed, revealing a low G score (-12.62 kcal/mol), suggesting it could be a potential inhibitor. researchgate.net These detailed molecular interaction studies are crucial for understanding the biological mechanisms of action for compounds like this compound.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues (via Hydrogen Bonds) | Source |
|---|---|---|---|---|
| Petunidin 3-O-glucoside | Tyrosinase | -4.96 | Asn260, Arg268, Gly281, Ser282 | nih.gov |
Research Applications in Food Science and Agricultural Enhancement
Natural Pigmentation in Food Systems
The presence and characteristics of petunidin (B3231668) 3,5-diglucoside are of significant interest in the context of natural food pigmentation. Its molecular structure dictates its color expression and resilience in various food matrices.
The visible absorption maximum (λmax) of an anthocyanin in the visible spectrum is a key determinant of its color. Petunidin 3,5-diglucoside exhibits a λmax at 523 nm, placing it within the purple-red region of the spectrum. nih.gov
| Compound | Molecular Ion M+ (m/z) | Fragment Ion M+ (m/z) | λmax (nm) |
|---|---|---|---|
| Delphinidin-3,5-O-diglucoside | 627 | 303,465 | 520 |
| Cyanidin-3,5-O-diglucoside | 611 | 287,449 | 516 |
| Petunidin-3,5-O-diglucoside | 641 | 317,479 | 523 |
| Peonidin-3,5-O-diglucoside | 625 | 301,463 | 513 |
| Malvidin-3,5-O-diglucoside | 655 | 331,493 | 524 |
The stability of anthocyanins is a critical factor for the food industry, as color degradation can occur during processing and storage, affecting product quality. The stability of this compound is influenced by factors such as pH, temperature, and its chemical structure. ajevonline.org
Research on the stability of anthocyanidin-3,5-diglucosides isolated from grapes demonstrated that these pigments are most stable at a pH of 5.0. ajevonline.org The stability of these compounds is structurally dependent; it increases with more methoxyl groups and decreases with more hydroxyl groups on the molecule. ajevonline.org Consequently, the order of stability among the 3,5-diglucosides is malvidin (B83408) (most stable), followed by peonidin, petunidin, cyanidin (B77932), and delphinidin (B77816) (least stable). ajevonline.org While diglucosides are generally considered more stable than their monoglucoside counterparts, they are also reported to be more susceptible to browning. nih.gov Thermal processing, a common step in food production, can lead to the degradation of anthocyanins. nih.gov
| Compound | Relative Stability Ranking | Structural Influence |
|---|---|---|
| Malvidin-3,5-diglucoside | 1 (Most Stable) | Higher degree of methoxylation |
| Peonidin-3,5-diglucoside | 2 | - |
| Petunidin-3,5-diglucoside | 3 | - |
| Cyanidin-3,5-diglucoside | 4 | - |
| Delphinidin-3,5-diglucoside | 5 (Least Stable) | Higher degree of hydroxylation |
Crop Improvement for Anthocyanin Content
Enhancing the anthocyanin content, including this compound, in crops is a key objective in agricultural science. This is pursued through both traditional breeding methods and modern genetic engineering techniques to develop varieties with improved color and potentially enhanced nutritional value.
Conventional breeding programs can select for plants with higher concentrations of specific anthocyanins. These programs rely on the natural genetic variation within a species to develop new varieties with desirable traits, such as increased pigment accumulation. mdpi.com By identifying and cross-breeding parent plants that naturally produce high levels of compounds like petunidin, breeders can create progeny with enhanced color characteristics. The accumulation of anthocyanins is a trait that can be selected for to improve the visual appeal and postharvest performance of vegetables and fruits. mdpi.com For instance, in eggplant breeding, anthocyanin accumulation is a key target, with the most common anthocyanins being derived from delphinidin, peonidin, petunidin, malvidin, cyanidin, and pelargonidin. mdpi.com
Genetic engineering offers a more targeted approach to modifying the anthocyanin profiles in plants. This involves understanding the genetic pathways that control the production of specific anthocyanins. The anthocyanin biosynthesis pathway is well-studied, and many of the structural genes responsible for producing different anthocyanidins have been identified. oup.com
Q & A
Q. What validated methods are recommended for identifying Petunidin 3,5-diglucoside in plant extracts?
- Methodological Answer : this compound can be identified using high-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS). Key steps include:
Ionization : Use electrospray ionization (ESI) in positive mode to generate molecular ions.
Fragmentation : Monitor product ions derived from the parent ion (e.g., m/z 641 for this compound). Characteristic fragments include m/z 479 (loss of one glucoside) and m/z 317 (aglycone petunidin).
Validation : Compare fragmentation patterns with reference standards or published spectra .
- Note : Liquid chromatography (LC) separation prior to MS is critical to resolve co-eluting anthocyanins.
Q. How can researchers quantify this compound in complex matrices like fruit tissues?
- Methodological Answer : Quantification requires reverse-phase HPLC with UV-Vis detection (520–530 nm for anthocyanins).
Calibration : Use a purified this compound standard (CAS 17334-58-6) to generate a calibration curve .
Extraction : Acidified methanol (e.g., 1% HCl) minimizes degradation. Centrifuge samples to remove debris.
Validation : Report limits of detection (LOD) and quantification (LOQ). For example, LOD for malvidin 3,5-diglucoside is 0.041 mg/L, which can serve as a benchmark for similar anthocyanins .
Q. What factors influence the stability of this compound during experimental storage?
- Methodological Answer : Stability is affected by:
- pH : Store in acidic buffers (pH 1–3) to prevent degradation to chalcone forms.
- Temperature : Long-term storage at –20°C in dark conditions preserves integrity .
- Light Exposure : Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can metabolic engineering approaches enhance this compound biosynthesis in non-model plants?
- Methodological Answer : Strategies include:
Gene Overexpression : Introduce O-methyltransferase (OMT) genes to convert delphinidin derivatives to petunidin. For example, TfGLO and TfDEF genes in Torenia fournieri regulate anthocyanin methylation .
CRISPR/Cas9 Editing : Knock out competing pathways (e.g., flavonol synthase) to redirect substrate flux.
Transient Expression : Use Agrobacterium-mediated infiltration in leaves for rapid screening .
Q. How should researchers address contradictions in reported this compound levels across studies?
- Methodological Answer : Discrepancies may arise from:
Extraction Solvents : Compare efficiency of acetone-formic acid-water (AWH) vs. methanol-formic acid-water (MFW) systems .
Quantification Standards : Ensure purity of reference materials (e.g., ≥98% by HPLC) and validate against independent methods like NMR .
Biological Variability : Account for developmental stages (e.g., ripening) and tissue-specific expression, as seen in BRS Vitoria grape studies .
Q. What experimental designs are optimal for studying this compound’s role in plant stress responses?
- Methodological Answer : Use a multifactorial approach :
Stress Induction : Apply abiotic stressors (e.g., UV-B light, drought) and quantify anthocyanin accumulation via LC-MS.
Transcriptomic Profiling : Pair with RNA-seq to correlate petunidin levels with upregulated biosynthetic genes (e.g., DFR, ANS).
Mutant Analysis : Compare wild-type and anthocyanin-deficient mutants under identical conditions .
Methodological Notes
- Safety Protocols : Follow EC 1907/2006 guidelines for handling anthocyanins: use PPE (gloves, goggles), avoid inhalation, and dispose of waste as "slightly hazardous for water" (Water Hazard Class 1) .
- Data Reproducibility : Document solvent ratios, column specifications (e.g., C18, 5 µm), and MS parameters to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
